3-(Trifluoromethyl)isonicotinimidamide hydrochloride
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Overview
Description
3-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3 and a molecular weight of 225.6 g/mol . It is known for its trifluoromethyl group attached to the isonicotinimidamide structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinic acid with trifluoromethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isonicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl isonicotinic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)isonicotinimidamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)isonicotinic acid
- 3-(Trifluoromethyl)isonicotinamide
- 3-(Trifluoromethyl)isonicotinonitrile
Uniqueness
3-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
CAS No. |
1956327-41-5 |
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Molecular Formula |
C7H7ClF3N3 |
Molecular Weight |
225.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-13-2-1-4(5)6(11)12;/h1-3H,(H3,11,12);1H |
InChI Key |
IAOBDQDSIKXVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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